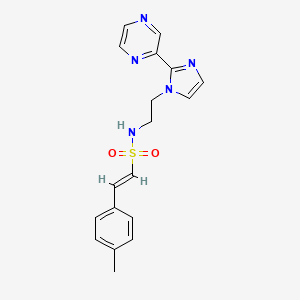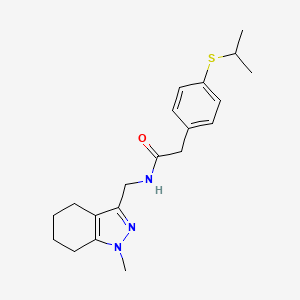![molecular formula C16H13ClN2O3S2 B2793947 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-76-4](/img/structure/B2793947.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of benzamide derivatives and has a molecular weight of 412.92 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells and is considered a promising target for cancer therapy.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has also shown to protect neurons from oxidative stress and prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide in lab experiments is its high potency and selectivity towards CK2. This allows for a more targeted approach in studying the role of CK2 in cancer and other diseases. However, one of the limitations of using N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide. One direction is to further investigate its mechanism of action and its role in cancer and other diseases. Another direction is to optimize its pharmacokinetics and improve its solubility to enhance its therapeutic potential. Moreover, the combination of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide with other anticancer agents may provide synergistic effects and improve its efficacy in cancer treatment. Finally, the development of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide as a diagnostic tool for CK2-related diseases may have significant clinical implications.
Méthodes De Synthèse
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the condensation of 6-chloro-4-methylbenzo[d]thiazole-2-amine and 4-(methylsulfonyl)benzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then purified by column chromatography to obtain N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide in high yield and purity.
Applications De Recherche Scientifique
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In preclinical studies, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has demonstrated significant tumor growth inhibition and has also shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-7-11(17)8-13-14(9)18-16(23-13)19-15(20)10-3-5-12(6-4-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBDMKLNXZPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(But-2-ynoylamino)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2793869.png)


![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)



![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2793882.png)
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2793884.png)

![1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2793886.png)
